2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sophisticated molecule that belongs to the sulfonamide family. These compounds are known for their diverse biological activities and are used extensively in pharmaceuticals and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide can involve multiple steps:
Formation of the 1,2,3,4-tetrahydroquinoline core: : This core structure can be synthesized via cyclization reactions starting from aniline derivatives and aldehydes, often using acidic or basic catalysts.
Introduction of the fluoro group: : Fluorination is typically achieved using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the propane-1-sulfonyl moiety: : This step may involve sulfonylation reactions using propane-1-sulfonyl chloride.
Final coupling reaction: : The 6-yl benzene-1-sulfonamide moiety can be attached through coupling reactions using reagents such as sulfonyl chlorides and amines under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale chemical reactors, precise temperature control, and efficient purification methods like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions in the molecule, depending on the reagent and conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Depending on the reaction, common solvents like dichloromethane, methanol, or dimethylformamide (DMF) might be used.
Catalysts: : Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, can facilitate reactions.
Major Products
The primary products of these reactions depend on the position and nature of the functional group undergoing the reaction. For instance, oxidation might produce sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has significant scientific research applications in various fields:
Chemistry: : Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: : Explored for its potential as a biochemical probe to study enzyme functions and metabolic pathways.
Medicine: : Investigated for its pharmaceutical properties, including potential anti-inflammatory, antibacterial, and anticancer activities.
Industry: : Applied in the development of new materials and as a catalyst or additive in chemical processes.
Mechanism of Action
The compound's mechanism of action depends on its interaction with specific molecular targets, such as enzymes or receptors. For instance, sulfonamide derivatives typically inhibit enzymes by mimicking the substrate, thereby blocking the active site and preventing the enzyme from performing its function. This inhibition can affect various biological pathways, leading to the compound's therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: : One of the earliest sulfonamide drugs, used primarily as an antibiotic.
N-phenylsulfonamides: : Known for their diverse pharmacological properties.
Quinoline derivatives: : Compounds with a quinoline core that exhibit various biological activities.
Uniqueness
2-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide stands out due to its unique combination of a fluoro group, sulfonamide moieties, and a tetrahydroquinoline core. This unique structure imparts distinct chemical reactivity and biological activities compared to other sulfonamides and quinoline derivatives.
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Properties
IUPAC Name |
2-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-12-26(22,23)21-11-5-6-14-13-15(9-10-17(14)21)20-27(24,25)18-8-4-3-7-16(18)19/h3-4,7-10,13,20H,2,5-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZPLSYBQUVRQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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